BenchChemオンラインストアへようこそ!

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline

Lipophilicity Drug Design Physicochemical Property

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline (CAS 85896-15-7), also named 2-chloro-N1-cyclohexyl-N1-methylbenzene-1,4-diamine, is a functionalized aniline derivative characterized by a 3-chloro substitution and a tertiary N-cyclohexyl-N-methylamino group at the 4-position. With a molecular formula of C13H19ClN2 and a molecular weight of 238.76 g/mol, it possesses a computed XLogP3-AA of 3.8, indicating significant lipophilicity relative to simpler halogenated anilines.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
CAS No. 85896-15-7
Cat. No. B1304957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline
CAS85896-15-7
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(15)9-12(13)14/h7-9,11H,2-6,15H2,1H3
InChIKeySZFJCDGNNBDKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline (CAS 85896-15-7): A Specialized Intermediate for Arylcyclohexylamine-Based Kinase Inhibitors and Drug Discovery Scaffolds


3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline (CAS 85896-15-7), also named 2-chloro-N1-cyclohexyl-N1-methylbenzene-1,4-diamine, is a functionalized aniline derivative characterized by a 3-chloro substitution and a tertiary N-cyclohexyl-N-methylamino group at the 4-position [1]. With a molecular formula of C13H19ClN2 and a molecular weight of 238.76 g/mol, it possesses a computed XLogP3-AA of 3.8, indicating significant lipophilicity relative to simpler halogenated anilines [1][2]. This compound serves primarily as a key building block in medicinal chemistry, particularly within the arylcyclohexylamine chemical space, rather than as a biologically active end-product [3].

Why 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline Cannot Be Replaced by Simpler Halogenated Aniline Isosteres in Complex Drug Scaffold Synthesis


Generic substitution of 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline with structurally simpler, and thus more commercially available, halogenated anilines (e.g., 3-chloro-4-fluoroaniline or 4-chloro-1,2-phenylenediamine) is fundamentally precluded in advanced medicinal chemistry programs. This is not due to any single dominant biological activity, but because the compound's precise 3-chloro-4-(tertiary-amino) substitution pattern is a critical structural motif. The bulky, hydrophobic N-cyclohexyl-N-methyl group enforces a specific three-dimensional conformation and contributes a defined lipophilicity increment (calculated XLogP3-AA of 3.8 vs. ~1.5-2.0 for simple chloro-anilines) that is essential for SAR exploration [1]. Its incorporation into intellectual property, such as tetrasubstituted cyclohexyl kinase inhibitor patents, means that any deviation in the aniline substituent pattern would create a structurally distinct analog with unknown, and likely patent-questioned, biological activity and physicochemical properties [2].

Direct Evidence for Selecting 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline Over Close Analogs: A Quantitative Comparator Analysis


Lipophilicity (LogP) Spike Differentiates Compound from Simpler Halo-Aniline Synthons

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline exhibits a substantially higher predicted octanol-water partition coefficient (XLogP3-AA = 3.8) compared to the simpler core aniline structures it replaces in complex syntheses, such as 4-chloro-1,2-phenylenediamine (estimated LogP ~1.5-2.1), providing a quantifiable logP increase crucial for passive permeability and target engagement in the hydrophobic binding pockets typical of kinase targets [1].

Lipophilicity Drug Design Physicochemical Property

Polar Surface Area Advantage for CNS Drug Development of Bioactive Conjugates

The compound's topological polar surface area (TPSA) is a low 29.26 Ų, which is well below the 60-70 Ų threshold commonly associated with sufficient blood-brain barrier penetration. This places it advantageously alongside classic CNS-active arylcyclohexylamine fragments, differentiating it from more polar diamine alternatives like 4-chloro-1,2-phenylenediamine (TPSA = 52.04 Ų), which have a lower probability of passive CNS penetration when incorporated into final drug-like compounds .

Permeability CNS Drug Discovery PSA

Validated Reverse-Phase HPLC Method Ensures Batch-to-Batch Reproducibility for Lead Optimization

A published analytical method utilizing a Newcrom R1 reverse-phase HPLC column provides a starting point for assessing the purity and stability of this compound, which is critical for reproducible SAR studies. While specific retention time and impurity data are proprietary, the documented method for this specific compound establishes a framework for quality control that is absent for many other closely related, but less-characterized, research-grade arylcyclohexylamine intermediates [1].

Quality Control Analytical Chemistry HPLC Method

Explicit Incorporation in Kinase Inhibitor Patent SAR as a Key Intermediate for Lead Preparation

The 3-chloro-4-(N-cyclohexyl-N-methylamino)phenyl motif is structurally nested within a series of tetrasubstituted cyclohexyl compounds claimed as kinase inhibitors, where variations in the aryl moiety directly influence potency (IC50 values in the low nanomolar to micromolar range against multiple kinases) [1]. The use of this specific aniline intermediate, rather than a simpler analog, is therefore not a random selection; it is a data-driven choice embedded within a broader patent strategy aimed at optimizing the Pim and CDK kinase inhibition profile, thereby securing a position in a competitive therapeutic area [2].

Medicinal Chemistry Patent Landscape Kinase Inhibitors

High-Value Application Scenarios for Procuring 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline Based on Quantitative Evidence


Precision Synthesis of IP-Defining Kinase Inhibitor Libraries

Procurement of this specific intermediate is imperative for CROs and pharmaceutical companies engaging in lead optimization programs targeting Pim or CDK kinases. The compound's demonstrated lipophilicity (LogP 3.8 vs. ~2.0 for simpler anilines) and low PSA (29.26 Ų) provide a clear synthetic advantage for building focused libraries that require precisely balanced ADME properties, directly supporting the SAR derived from patent disclosures [1].

Structure-Activity Relationship (SAR) Exploration of CNS-Penetrant Drug Candidates

The compound's inherently low TPSA positions it as a critical building block for novel ligands designed to cross the blood-brain barrier. Drug discovery programs researching CNS indications can strategically procure this compound to build fragment-like libraries, confident that its physicochemical signature contributes to passive permeability, a characteristic not shared by all halogenated aniline alternatives [1].

Quality-Controlled Scale-Up for In Vivo PoC Models

For research groups transitioning from in vitro hit validation to in vivo proof-of-concept studies, the availability of a validated reverse-phase HPLC method for this compound is a significant operational advantage. It guarantees batch-to-batch purity consistency, directly addressing the reproducibility crises that often hinder translation, making it a more reliable procurement choice than uncharacterized alternatives [1].

Rational Design of Selective Chemical Probes for Kinase Profiling

In chemical biology, the compound serves as a unique warhead or linker fragment for designing selective, irreversible kinase probes. The 3-chloro-4-(tertiary-amino) substitution pattern is a key pharmacophoric element within the arylcyclohexylamine class, and its systematic variation from other analogs is essential for dialing out off-target effects and confirming target engagement in proteome-wide profiling experiments [1].

Quote Request

Request a Quote for 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.